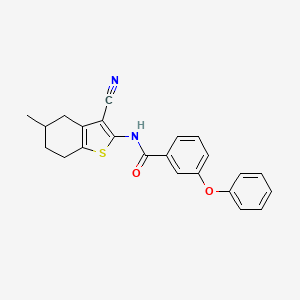![molecular formula C14H18ClN5 B2804052 N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine CAS No. 866039-25-0](/img/structure/B2804052.png)
N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a 1,2,4-triazine ring, which is a type of heterocyclic ring that contains three nitrogen atoms and three carbon atoms. The compound also contains a 4-chlorophenyl group and a dimethyl-1,2-ethanediamine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazine ring, the 4-chlorophenyl group, and the dimethyl-1,2-ethanediamine group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure. The presence of the 1,2,4-triazine ring, the 4-chlorophenyl group, and the dimethyl-1,2-ethanediamine group could all influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Structure and Characterization
N1-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N2,N2-dimethyl-1,2-ethanediamine and related compounds have been extensively studied for their structural characteristics using techniques such as neutron diffraction, X-ray crystallography, and mass spectrometry. These studies provide a detailed understanding of their molecular and crystal structures, which is crucial for their applications in various scientific fields. For example, the study by Schwalbe, Williams, and Koetzle (1989) detailed the structure of a closely related compound, cycloguanil hydrochloride, using neutron diffraction, highlighting the spatial arrangement of atoms and the hydrogen bonding that contributes to its stability (Schwalbe, Williams, & Koetzle, 1989).
Synthetic Applications
The synthetic versatility of triazine derivatives, including the compound , is demonstrated in the formation of heterocyclic compounds. Matsuda, Yamamoto, and Ishii (1976) discussed the synthesis of imidazolidinone, triazinone, and pyrimidinone derivatives through reactions with various acceptor molecules. This study showcases the reactivity of triazine derivatives in forming complex heterocyclic structures, which are valuable in the development of pharmaceuticals and agrochemicals (Matsuda, Yamamoto, & Ishii, 1976).
Biological Activity
The compound and its analogs have been explored for their biological activities, especially as inhibitors in biochemical pathways. For instance, the work by Camerman et al. (1978) on Baker's antifol, a dihydrofolate reductase inhibitor structurally related to triazine derivatives, highlights the potential of these compounds in cancer chemotherapy. Their ability to inhibit key enzymes suggests a promising application in the development of antitumor agents (Camerman, Smith, & Camerman, 1978).
Photochromic and Electrochemical Properties
The photochromic and electrochemical properties of triazine derivatives have also been a focus of research, indicating potential applications in materials science. Ivanov et al. (2001) developed a method for synthesizing 1,2-bis(2,5-dimethyl-3-thienyl)ethanedione from which 5,6-bis(2,5-dimethyl-3-thienyl)-1,2,4-triazines were prepared. These compounds exhibit photochromic properties, suggesting their use as photochromic agents (Ivanov, Lichitskii, Dudinov, Martynkin, & Krayushkin, 2001).
Corrosion Inhibition
Another application is in the field of corrosion inhibition, where triazine derivatives have been evaluated for their effectiveness in protecting metals. Singh et al. (2018) investigated the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid. Their study suggests that these compounds can significantly reduce corrosion, making them valuable as corrosion inhibitors in industrial applications (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c1-10-13(16-8-9-20(2)3)17-14(19-18-10)11-4-6-12(15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZKPVQXRWDXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=C(C=C2)Cl)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


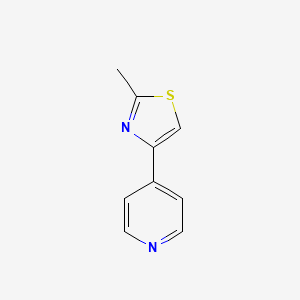
![2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803971.png)
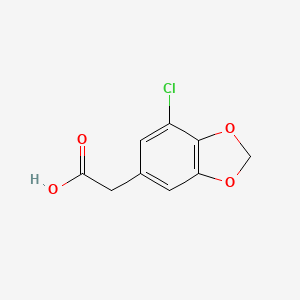
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B2803974.png)
![3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2803976.png)

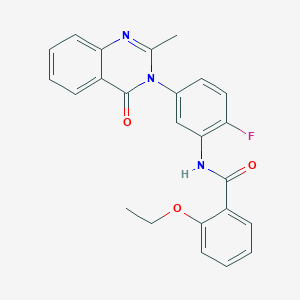
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2803980.png)
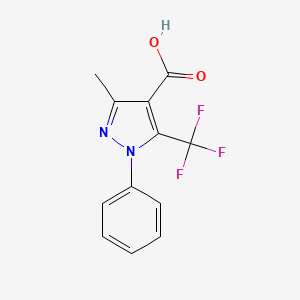
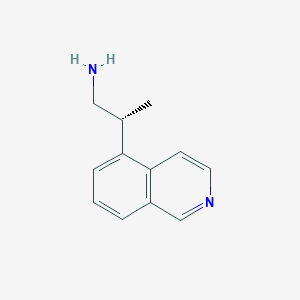

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2803987.png)
